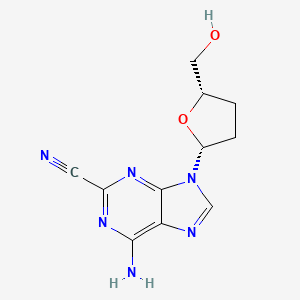
Adenosine, 2-cyano-2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile typically involves multi-step organic reactions. The starting materials often include purine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in a molecule.
Cyclization reactions: to form the purine ring structure.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: using catalysts to increase reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced, often to remove oxygen or add hydrogen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its interactions with enzymes and nucleic acids, given its purine structure.
Medicine
In medicine, this compound might be explored for its potential as a therapeutic agent, particularly in antiviral or anticancer research.
Industry
In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine structure suggests it could mimic or inhibit natural purines, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine: a naturally occurring purine base found in DNA and RNA.
Guanine: another purine base found in nucleic acids.
6-Mercaptopurine: a purine analog used in chemotherapy.
Uniqueness
What sets 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile apart is its specific structure, which includes a tetrahydrofuran ring and a nitrile group. These features may confer unique chemical properties and biological activities.
Properties
CAS No. |
122970-25-6 |
|---|---|
Molecular Formula |
C11H12N6O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |
InChI |
InChI=1S/C11H12N6O2/c12-3-7-15-10(13)9-11(16-7)17(5-14-9)8-2-1-6(4-18)19-8/h5-6,8,18H,1-2,4H2,(H2,13,15,16)/t6-,8+/m0/s1 |
InChI Key |
AJLNSZXRKWSDGC-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C#N)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















